molecular formula C19H21Cl2NO6S B11511637 Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate

Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate

Cat. No.: B11511637
M. Wt: 462.3 g/mol
InChI Key: BHHREFFGHRFMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate is a synthetic organic compound featuring a propanoate ester backbone with two distinct aryl substituents:

  • A 3,4-dichloro-2-methoxyphenylsulfonylamino group at position 3, introducing sulfonamide functionality with electron-withdrawing chloro and methoxy substituents.

This compound’s structural complexity suggests applications in pharmaceutical chemistry, particularly as a precursor or intermediate for bioactive molecules. Its sulfonamide group is notable for enhancing binding affinity in drug-receptor interactions, while the dichloro and methoxy substituents may influence lipophilicity and metabolic stability .

Properties

Molecular Formula

C19H21Cl2NO6S

Molecular Weight

462.3 g/mol

IUPAC Name

ethyl 3-[(3,4-dichloro-2-methoxyphenyl)sulfonylamino]-3-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C19H21Cl2NO6S/c1-4-28-17(23)11-15(12-5-7-13(26-2)8-6-12)22-29(24,25)16-10-9-14(20)18(21)19(16)27-3/h5-10,15,22H,4,11H2,1-3H3

InChI Key

BHHREFFGHRFMNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. The process begins with the preparation of the 3,4-dichloro-2-methoxyphenyl sulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonamide intermediate. This intermediate is further reacted with ethyl 3-(4-methoxyphenyl)propanoate under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the aromatic rings.

Scientific Research Applications

Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The dichloro and methoxy substituents may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to five structurally related ethyl propanoate derivatives (Table 1):

Compound Name Substituents/Functional Groups Key Structural Features Potential Applications
Target Compound 3,4-Dichloro-2-methoxyphenylsulfonylamino, 4-methoxyphenyl Sulfonamide, dichloro, dual methoxy groups Pharmaceutical intermediate, enzyme inhibition
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate Cyano, 4-methoxyphenyl α,β-unsaturated ester (acrylate), electron-withdrawing cyano group Precursor for acrylamide/acrylate derivatives
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride Amino, hydroxy, 4-chlorophenyl Zwitterionic hydrochloride salt, hydroxy and chloro substituents Stabilized intermediate for chiral synthesis
Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)-propanoate hydrochloride Amino, isobutoxy, 3-methoxyphenyl Ether linkage, branched alkoxy group, hydrochloride salt Bioactive molecule synthesis
Ethyl 3-(((benzyloxy)carbonyl)-(2-ethoxy-2-oxoethyl)amino)propanoate Benzyloxycarbonyl, ethoxycarbonylmethylamino Dual carbamate/ester groups, bulky substituents Peptide/protective group chemistry

Key Observations :

  • Sulfonamide vs.
  • Dichloro Substituents: Unique to the target compound, these groups may increase electrophilicity and resistance to oxidative metabolism compared to mono-chloro or non-halogenated analogues .
  • Methoxy Positioning : The 4-methoxyphenyl group in the target contrasts with the 3-methoxy substitution in , altering steric and electronic profiles.

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility
  • The target compound’s logP is estimated to be higher than analogues like (cyano group reduces lipophilicity) but lower than (isobutoxy increases hydrophobicity).
  • Aqueous Solubility : The lack of ionizable groups in the target compound may reduce solubility compared to hydrochloride salts (e.g., ).

Biological Activity

Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : The ethyl ester group contributes to lipophilicity, enhancing membrane permeability.
  • Aromatic Substituents : The presence of dichloro and methoxy groups on the phenyl rings may influence biological activity through interactions with various biological targets.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

  • Antiproliferative Effects : Research indicates that the compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer models by inducing apoptosis through the modulation of apoptotic pathways .
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) in activated vascular smooth muscle cells (SMCs) . This suggests a potential role in treating conditions characterized by inflammation.
  • Vascular Smooth Muscle Cell Modulation : In vivo studies have shown that treatment with this compound can reduce neointima formation in models of vascular injury, indicating its potential use in preventing restenosis after angioplasty .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Matrix Metalloproteinases (MMPs) : The compound inhibits MMP-2 and MMP-9, which are crucial in extracellular matrix remodeling, thereby influencing vascular remodeling processes .
  • Cyclooxygenase Inhibition : By suppressing COX-2 expression, the compound may reduce prostaglandin synthesis, contributing to its anti-inflammatory effects .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntiproliferativeInduces apoptosis in breast cancer cells
Anti-inflammatoryInhibits COX-2 expression
Vascular remodelingReduces neointima formation

Case Study: Effects on Vascular Injury

In a study involving balloon-injured Sprague-Dawley rats, treatment with this compound resulted in:

  • A significant reduction in neointimal hyperplasia.
  • Decreased activation of SMCs as evidenced by lower levels of proliferative markers.
    These findings suggest that the compound could be a promising therapeutic agent for conditions like atherosclerosis and restenosis following vascular interventions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.